4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) (CAS: 2252187-21-4, molecular formula: C₅₀H₄₀N₄, molecular weight: 696.88 g/mol) is a tetraphenylethylene (TPE)-based aromatic amine compound. Its structure features four biphenyl-4-amine groups symmetrically attached to a central ethene-1,1,2,2-tetrayl core, enabling strong electron-donating properties and π-conjugation . This compound is pivotal in materials science, particularly in synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid geometry and amine functional groups, which facilitate covalent or coordinative bonding . Applications include gas adsorption (e.g., CO₂) and catalysis, with reported purity levels ≥99% in MOF formulations .
Properties
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-aminophenyl)phenyl]ethenyl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40N4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H,51-54H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFHGCJRSWUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate, suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that the compound has good conductivity and strong redox properties, which suggests that it may interact with its targets through electron transfer processes
Biochemical Pathways
Given its use in organic synthesis and pharmaceutical intermediates, it is likely that it may be involved in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
It is known that the compound is a solid at room temperature, insoluble in water but soluble in many organic solvents. This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.
Result of Action
Given its good conductivity and strong redox properties, it is likely that it may influence electron transfer processes within cells, potentially affecting cellular energy production and other redox-sensitive processes.
Action Environment
The compound is stable at room temperature and should be stored in a dark place under an inert atmosphere This suggests that its action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of reactive gases
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-amine)) are not well-studied due to its primary use in materials science rather than biochemistry. Its structural features suggest potential interactions with various biomolecules. For instance, the presence of multiple aromatic rings could facilitate π-π stacking interactions with proteins and nucleic acids.
Molecular Mechanism
Its structure suggests potential binding interactions with biomolecules through π-π stacking or hydrogen bonding.
Temporal Effects in Laboratory Settings
Its use in the synthesis of covalent organic frameworks (COFs) suggests it possesses good thermal and chemical stability.
Biological Activity
The compound 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) , commonly referred to as TABPE, is a covalent organic framework (COF) ligand with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in fields such as sensor technology, drug delivery, and enzyme protection.
- Chemical Formula : C54H36N4
- Molecular Weight : 748.86 g/mol
- CAS Number : 1624970-54-2
Structural Characteristics
TABPE features a butterfly-shaped structure formed by the connection of four 1,1'-biphenyl-4-amine units through ethylene linkages. This configuration not only enhances its stability but also facilitates interactions with biological molecules.
| Property | Value |
|---|---|
| Purity | > 97% |
| Appearance | Bright yellow-greenish powder/crystals |
| Melting Point | Not available |
Sensor Applications
Recent studies have highlighted the use of TABPE in electrochemical sensors for the detection of biomolecules. The compound's ability to enhance electron transfer rates makes it suitable for applications such as:
- Dopamine Detection : TABPE-based sensors demonstrated a detection limit of 0.073 μM for dopamine, showcasing its sensitivity and potential for neurological applications .
- Heparin Detection : The aggregation-induced emission properties of TABPE derivatives have been exploited for the sensitive detection of heparin, indicating its utility in anticoagulant monitoring .
Enzyme Protection
Research indicates that TABPE can form large pore-sized COFs capable of encapsulating enzymes. This feature allows for:
- Thermal Stability : Enzymes protected by TABPE frameworks exhibited enhanced stability under high temperatures, which is critical for industrial applications where enzymes often face harsh conditions .
- Selective Loading : The COFs created using TABPE can selectively load large biomolecules such as pepsin (7.0 nm), demonstrating their utility in biocatalysis and drug delivery systems .
Case Study 1: Electrochemical Sensors
A study conducted on the electrochemical behavior of TABPE revealed its effectiveness in detecting various biomolecules. The sensor exhibited:
- High Sensitivity : Detection limits for uric acid and dopamine were recorded at 0.063 μM and 0.073 μM respectively.
- Real-time Monitoring : The sensor's rapid response time allows for real-time monitoring of biomolecular changes in clinical settings .
Case Study 2: Enzyme Encapsulation
In a separate investigation, TABPE was utilized to create COFs that successfully encapsulated the enzyme tyrosinase. Key findings included:
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Groups : ETTBA’s amine groups enable covalent bonding in COFs, while ETTC’s carboxylic acids favor metal coordination in MOFs . Hydroxyl derivatives () exhibit lower molecular weights and distinct solubility profiles, limiting their use in rigid frameworks.
Table 2: Application-Specific Comparisons
Key Insights :
Q & A
Basic: What are the recommended methods for synthesizing this compound?
Answer:
The synthesis typically involves multi-step coupling reactions to assemble the biphenyl-4-amine moieties around the ethene core. Key strategies include:
- Suzuki-Miyaura cross-coupling : To form biphenyl linkages using palladium catalysts and aryl boronic acids .
- Schlenk techniques : For moisture-sensitive intermediates, ensuring inert conditions during amine functionalization .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of biphenyl protons and amine groups. Aromatic proton signals typically appear at 6.8–7.6 ppm .
- FT-IR : N-H stretching vibrations (~3400 cm) and C=C bonds (~1600 cm) validate functional groups .
- Mass Spectrometry : HRMS or MALDI-TOF confirms molecular weight (expected ~790.77 g/mol based on CHNO) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling airborne particles (respirators with N100/P3 filters if necessary) .
- Spill Management : Collect spilled material in sealed containers; avoid water or solvents that may disperse dust .
Advanced: How does the compound’s electronic structure influence its applicability in organic electronics?
Answer:
The conjugated ethene-biphenyl backbone enables π-π stacking and charge transport, making it suitable for:
- Organic Light-Emitting Diodes (OLEDs) : Aggregation-induced emission (AIE) properties enhance luminescence in solid-state films .
- Photovoltaics : Acts as a hole-transport layer due to amine groups’ electron-donating effects .
- Methodological Note : Density Functional Theory (DFT) simulations can predict HOMO-LUMO gaps (~3.2–3.5 eV) to guide device design .
Advanced: How can researchers optimize solubility for solution-processed thin films?
Answer:
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) or toluene/chloroform mixtures to balance solubility and film uniformity .
- Side-Chain Functionalization : Introduce alkyl or methoxy groups to biphenyl units to reduce crystallinity .
- Additives : Use 1,8-diiodooctane (1–3% v/v) to improve film morphology via solvent annealing .
Advanced: How to resolve contradictions in fluorescence lifetime data across studies?
Answer:
Discrepancies may arise from:
- Environmental Factors : Oxygen and moisture quench excited states; use gloveboxes for sample preparation .
- Measurement Techniques : Compare time-correlated single-photon counting (TCSPC) with streak camera methods for accuracy .
- Aggregation States : Control film thickness (e.g., spin-coating at 1500–3000 rpm) to standardize aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
